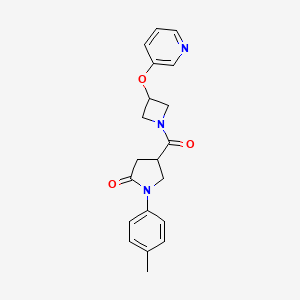

![molecular formula C17H17N3O B2929992 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide CAS No. 868977-71-3](/img/structure/B2929992.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

Antifungal Applications

This compound has shown promise in the field of antifungal therapy. Research indicates that derivatives of imidazo[1,2-a]pyridine, which share a similar structure with our compound of interest, have been effective against fungal pathogens, particularly Candida spp. These compounds inhibit the formation of ergosterol, a key component of fungal cell membranes, suggesting that our compound may also serve as a potent antifungal agent .

Antibacterial Activity

Imidazole derivatives are known for their antibacterial properties. Given the structural similarity, N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide could potentially be developed into a new class of antibacterial agents. This application is particularly crucial in the fight against antibiotic-resistant bacterial strains .

Anticancer Potential

Compounds containing the imidazo[1,2-a]pyridine moiety have been explored for their anticancer properties. They have shown potential in disrupting the proliferation of cancer cells. The compound could be investigated for its efficacy in inhibiting cancer cell growth and survival .

Chemotherapeutic Value

The imidazole ring is a common feature in many chemotherapeutic drugs. As such, N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide may have applications in the synthesis of novel chemotherapeutic agents, contributing to the treatment of various cancers .

Antimicrobial Evaluation

The antimicrobial properties of imidazole derivatives extend beyond just antibacterial and antifungal effects. They can also be effective against a broader range of microbial pathogens, which makes them valuable in the development of broad-spectrum antimicrobial drugs .

Drug Development

The structural features of imidazole-containing compounds make them suitable candidates for drug development. They can be modified to enhance their pharmacological properties, such as increasing potency or reducing toxicity, which is essential for creating more effective medications .

Enzyme Inhibition

Imidazole derivatives have been studied for their role as enzyme inhibitors. They can bind to the active sites of enzymes and impede their function, which is a mechanism that can be exploited in the treatment of diseases where enzyme activity is a contributing factor .

Material Science Applications

While not directly related to pharmacology, the imidazo[1,2-a]pyridine framework has been utilized in material science for the development of new materials with unique properties, such as conductive polymers or organic semiconductors .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is a future direction . Additionally, the exploration of their potential as anticancer agents against various cancer cells is another promising direction .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets . For instance, some imidazo[1,2-a]pyridines have shown inhibitory activity against enzymes like NO synthases .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms . For example, some imidazo[1,2-a]pyridines inhibit NO synthases by interacting with the catalytic center of the enzyme .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence various biochemical pathways due to their interaction with different biological targets .

Pharmacokinetics

One study on a similar imidazo[1,2-a]pyridine derivative showed that it exhibited minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml .

Result of Action

Some imidazo[1,2-a]pyridines have shown potent activity against various pathogens, including several multidrug-resistant candida spp .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, suggesting that these compounds may exhibit stability under a range of environmental conditions .

properties

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-13-5-4-6-14(11-13)17(21)18-9-8-15-12-20-10-3-2-7-16(20)19-15/h2-7,10-12H,8-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXGXEOOCRQNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)

![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)

![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)

![1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol](/img/structure/B2929918.png)

![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2929929.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)